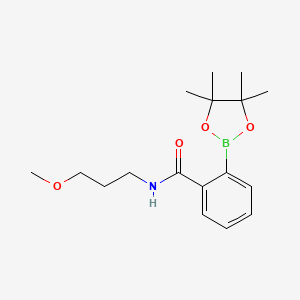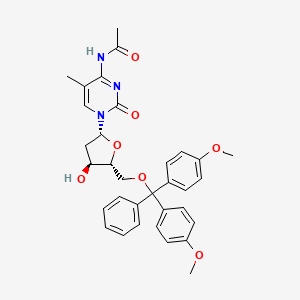
1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene is an organic compound with the molecular formula C14H12BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxyphenol and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-bromo-2-methoxyphenol is reacted with 4-fluorobenzyl bromide in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dehalogenated or defluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene exerts its effects depends on the specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-fluorobenzene: Shares the bromine and fluorine substituents but lacks the methoxy group.
4-Bromoanisole: Contains the bromine and methoxy groups but lacks the fluorobenzyl moiety.
4-Fluorobenzyl bromide: Contains the fluorobenzyl group but lacks the methoxy and bromine substituents on the benzene ring.
Uniqueness: 1-Bromo-4-((4-fluorobenzyl)oxy)-2-methoxybenzene is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C14H12BrFO2 |
|---|---|
Molekulargewicht |
311.15 g/mol |
IUPAC-Name |
1-bromo-4-[(4-fluorophenyl)methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-14-8-12(6-7-13(14)15)18-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
TVMQUVDBZAHKRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


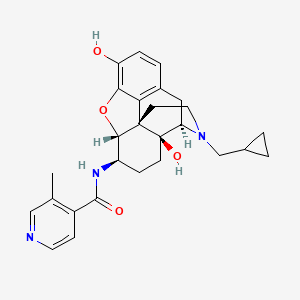

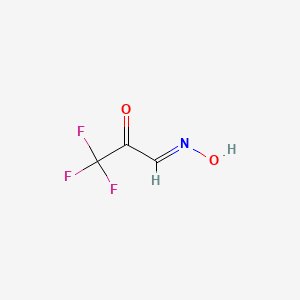
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
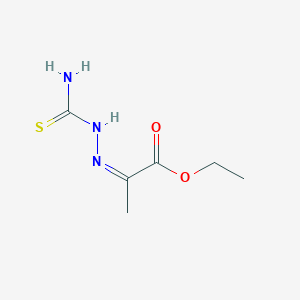
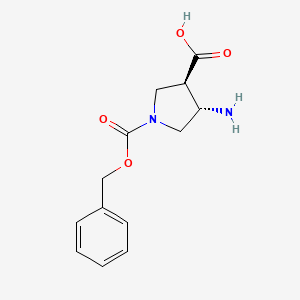
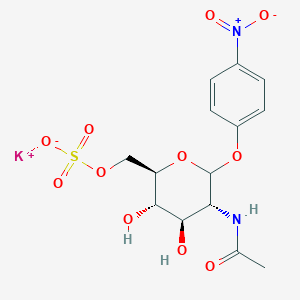
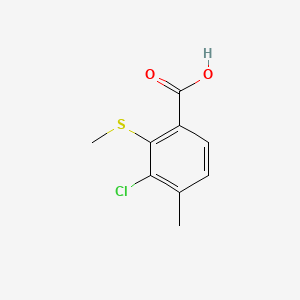
![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)
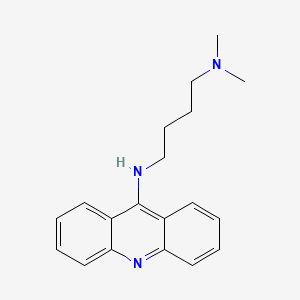

![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
